molecular formula C17H31BO3SSi B13106838 tert-Butyldimethyl((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane

tert-Butyldimethyl((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane

Cat. No.: B13106838
M. Wt: 354.4 g/mol
InChI Key: CGPZVMOFTYPNBZ-UHFFFAOYSA-N
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Description

tert-Butyldimethyl((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane: is a complex organosilicon compound It features a tert-butyl group, dimethylsilyl group, and a thiophene ring substituted with a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyldimethyl((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane typically involves multiple steps:

    Formation of the Thiophene Derivative: The thiophene ring is first functionalized with a dioxaborolane group. This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated thiophene in the presence of a palladium catalyst.

    Introduction of the Silane Group: The functionalized thiophene is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. This step introduces the silane group to the molecule.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dioxaborolane moiety, converting it to a boronic acid or boronate ester.

    Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used to substitute the silane group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Boronic acids or boronate esters.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyldimethyl((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

While specific biological applications are less common, the compound’s derivatives could potentially be explored for their biological activity. For example, boron-containing compounds are known for their use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of electronic materials and sensors.

Mechanism of Action

The mechanism of action of tert-Butyldimethyl((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane largely depends on the specific reactions it undergoes. For instance, in oxidation reactions, the thiophene ring can be activated by the presence of electron-withdrawing groups, facilitating the formation of sulfoxides or sulfones. The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)oxy)silane
  • tert-Butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane
  • tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane

Uniqueness

What sets tert-Butyldimethyl((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane apart from similar compounds is the presence of the thiophene ring. This aromatic heterocycle imparts unique electronic properties to the molecule, making it particularly useful in the synthesis of conjugated polymers and other advanced materials.

Properties

Molecular Formula

C17H31BO3SSi

Molecular Weight

354.4 g/mol

IUPAC Name

tert-butyl-dimethyl-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methoxy]silane

InChI

InChI=1S/C17H31BO3SSi/c1-15(2,3)23(8,9)19-12-13-10-11-14(22-13)18-20-16(4,5)17(6,7)21-18/h10-11H,12H2,1-9H3

InChI Key

CGPZVMOFTYPNBZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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